molecular formula C10H12O3 B1605618 Methyl 2-methoxy-2-phenylacetate CAS No. 3558-61-0

Methyl 2-methoxy-2-phenylacetate

Cat. No. B1605618
CAS RN: 3558-61-0
M. Wt: 180.20 g/mol
InChI Key: SMHXGVJSDWUGKC-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-phenylacetate is a benzyl ether with the molecular formula C10H12O3 . It has a molecular weight of 180.20 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring), an ester group (COOCH3), and a methoxy group (OCH3) attached to the same carbon atom . The InChI string of the compound is InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.20 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 180.078644241 g/mol . The topological polar surface area is 35.5 Ų .

Scientific Research Applications

  • Synthesis of Phenylacetic Acid Derivatives : Methyl 2-methoxy-2-phenylacetate is utilized in the synthesis of various phenylacetic acid derivatives. For example, the production of compounds like methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, which were isolated from the culture mycelia of Curvularia lunata, has been studied for their biological activities (Varma et al., 2006).

  • Antibacterial Activity : The compound has been involved in synthesizing methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate, which has shown promising antibacterial activity against various bacteria like Escherichia coli and Staphylococcus aureus (Karai et al., 2018).

  • Enantioselective Influence in Drug Research : The compound plays a role in drug research, especially in assessing the reactivity of optical antipodes, which is critical in the development of drugs. Studies have shown its use in understanding the rate of hydrolysis in the presence of various agents (Beyrich et al., 1995).

  • Study of Molecular Dynamics : It has been used in the study of molecular structures and dynamics, like in the rotational spectroscopy study of alpha-methoxy phenylacetic acid. This helps in understanding the conformational landscape and intramolecular dynamics of such compounds (Singh et al., 2022).

  • Chemical Synthesis : this compound is also involved in the efficient synthesis of various chemical structures, such as (Z)- and (E)-methyl 2-(methoxyimino)-2-phenylacetate, highlighting its versatility in chemical synthesis processes (Wu et al., 2010).

  • Bioactivity in Novel Compounds : The compound is part of the synthesis of novel coumarin derivatives, which have shown potential bioactivity. For instance, specific structures containing (E)-methyl 2-(methoxyimino)-2-phenylacetate have demonstrated significant fungicidal activity (Guan et al., 2011).

properties

IUPAC Name

methyl 2-methoxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXGVJSDWUGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322669
Record name methyl 2-methoxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3558-61-0
Record name NSC401792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401792
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methoxy-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methoxyphenylacetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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